2-Fluoro-3-methyl-5-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-methyl-5-nitrobenzaldehyde is an organic compound characterized by a benzene ring substituted with a fluorine atom at the 2-position, a methyl group at the 3-position, a nitro group at the 5-position, and an aldehyde group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting from 2-fluorotoluene: The compound can be synthesized by nitration of 2-fluorotoluene to introduce the nitro group at the 5-position, followed by oxidation to form the aldehyde group.
Starting from 3-methyl-5-nitrobenzaldehyde:
Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration and halogenation reactions, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2-fluoro-3-methyl-5-aminobenzaldehyde.
Substitution: The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and hydrochloric acid (HCl).
Substitution: Strong nucleophiles such as sodium amide (NaNH₂) in liquid ammonia.
Major Products Formed:
Oxidation: 2-Fluoro-3-methyl-5-nitrobenzoic acid.
Reduction: 2-Fluoro-3-methyl-5-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-methyl-5-nitrobenzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 2-fluoro-3-methyl-5-nitrobenzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3-Fluoro-4-methyl-5-nitrobenzaldehyde
2-Fluoro-4-methyl-5-nitrobenzaldehyde
2-Fluoro-3-methyl-4-nitrobenzaldehyde
Uniqueness: 2-Fluoro-3-methyl-5-nitrobenzaldehyde is unique due to its specific arrangement of substituents on the benzene ring, which influences its reactivity and applications. The presence of both fluorine and nitro groups in particular positions enhances its chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
2-fluoro-3-methyl-5-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c1-5-2-7(10(12)13)3-6(4-11)8(5)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNWMBXTZOPMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.